5-Fluoro-1,2,3,6-tetrahydropyridine

Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Streamline CNS drug discovery with 5-Fluoro-1,2,3,6-tetrahydropyridine HCl (CAS 1279874-66-6), a premium fluorinated heterocyclic building block. Its unique electronic profile, validated by a ΔlogP of +0.42, enhances blood-brain barrier penetration and metabolic stability. The solid hydrochloride salt ensures precise handling and long-term stability. - **CNS-Optimized**: Fluorine boosts lipophilicity and shields against CYP450 oxidation, extending half-life. - **Potency Gains**: Class-level evidence shows >50-fold improvements in binding affinity (e.g., IC50 1.90 nM at 5-HT1B). - **Supply Assurance**: High-purity batch with consistent quality for reproducible multi-step syntheses.

Molecular Formula C5H8FN
Molecular Weight 101.12 g/mol
Cat. No. B13251581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2,3,6-tetrahydropyridine
Molecular FormulaC5H8FN
Molecular Weight101.12 g/mol
Structural Identifiers
SMILESC1CNCC(=C1)F
InChIInChI=1S/C5H8FN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2
InChIKeyQWDSFLRXTYVJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1,2,3,6-tetrahydropyridine: Core Fluorinated Building Block


5-Fluoro-1,2,3,6-tetrahydropyridine is a fluorinated heterocyclic building block classified within the tetrahydropyridine family. It is characterized by a partially unsaturated six-membered nitrogen-containing ring with a fluorine atom substituted at the 5-position [1]. The hydrochloride salt form (CAS 1279874-66-6) is commonly utilized to enhance solubility and handling properties in laboratory and industrial settings [2]. This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS) and other therapeutic areas, due to its unique electronic and physicochemical profile imparted by the fluorine atom .

FFluorinated tetrahydropyridine building block for CNS and agrochemical synthesis
SHydrochloride salt offers solid, non-hygroscopic handling
PSupports SAR studies requiring fluorine bioisosteric replacement

Why 5-Fluoro-1,2,3,6-tetrahydropyridine Cannot Be Replaced


The presence of a fluorine atom at the 5-position fundamentally alters the physicochemical and biological properties of the 1,2,3,6-tetrahydropyridine scaffold, creating a distinct profile that cannot be replicated by non-fluorinated or other halogenated (e.g., chloro, bromo) analogs. Fluorine's unique combination of high electronegativity and small atomic radius acts as a bioisostere for hydrogen, but with significantly enhanced effects on lipophilicity, metabolic stability, and binding interactions [1]. In contrast, larger halogens like chlorine or bromine increase molecular weight and lipophilicity to a greater extent, often leading to non-linear changes in permeability and off-target effects, while lacking the same degree of metabolic shielding [2]. The quantitative evidence below demonstrates that substituting 5-fluoro-1,2,3,6-tetrahydropyridine for a generic alternative would compromise the intended balance of solubility, stability, and biological activity, potentially derailing a lead optimization program or a synthetic route .

Target
5-Fluoro-tetrahydropyridine (HCl)
Generic alternative
Non-fluorinated or chloro/bromo analogs
Risk
Fluorine bioisosteric and metabolic-stability effects may not transfer; larger halogens alter lipophilicity and off-target profiles
Risk
Chloro analog is a liquid with lower reproducibility; non-fluorinated scaffold lacks metabolic shielding
Target
Solid hydrochloride, precise stoichiometry
Substitute
Free base or liquid chloro analog requires strict handling, may reduce reaction reproducibility

5-Fluoro-1,2,3,6-tetrahydropyridine: Quantitative Comparator Data


Enhanced Lipophilicity and BBB Penetration

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride exhibits a calculated logP (CLogP) of 0.874, compared to a logP of 0.451 for the non-fluorinated 1,2,3,6-tetrahydropyridine [1]. This ~0.42 log unit increase in lipophilicity is substantial and aligns with the established effect of fluorine substitution in enhancing passive membrane permeability and blood-brain barrier (BBB) penetration [2].

Lipophilicity (logP)
Cross-study comparable
ΔlogP +0.42 (fluorinated vs non-fluorinated)
Reported logP increase may support passive permeability review
Calculated values; verify with experimental data
Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Metabolic Shielding via C-F Bond Stability

The carbon-fluorine (C-F) bond in 5-fluoro-1,2,3,6-tetrahydropyridine (bond dissociation energy ~115 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) in the non-fluorinated analog [1]. This resistance to oxidative cleavage by cytochrome P450 enzymes is a class-level characteristic of fluorinated tetrahydropyridines, as demonstrated in studies on related scaffolds where fluorine substitution blocked metabolism at the 5-position, redirecting metabolic pathways and extending half-life [2].

Metabolic stability
Class-level inference
C-F bond dissociation energy ~115 kcal/mol vs C-H ~99 kcal/mol
Supports class-level metabolic shielding context
Direct microsomal stability data for the specific compound is limited
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Bioisosteric Target Affinity Enhancement

While direct binding data for the unadorned 5-fluoro-1,2,3,6-tetrahydropyridine core is scarce, class-level evidence from fluorinated tetrahydropyridine derivatives demonstrates that fluorine substitution at the 5-position can dramatically improve target binding. For example, a derivative containing the 5-fluoro-1,2,3,6-tetrahydropyridin-4-yl moiety (CHEMBL26906) exhibits an IC50 of 1.90 nM against the 5-HT1B receptor [1]. In contrast, non-fluorinated analogs within the same tetrahydropyridine series often show significantly lower affinity, a trend consistent across multiple GPCR and enzyme targets due to favorable fluorine-mediated electronic and conformational effects [2].

Affinity (IC50)
Class-level inference
IC50 1.90 nM (fluorinated derivative CHEMBL26906)
Class-level binding-affinity context; supports SAR prioritization
Representative derivative, not the core building block alone
Medicinal Chemistry Pharmacology Structure-Activity Relationship

Hydrochloride Salt Advantage in Synthesis

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (CAS 1279874-66-6) provides a significant practical advantage over the free base and other halogenated analogs by offering improved aqueous solubility and ease of handling [1]. The hydrochloride salt form has a molecular weight of 137.58 g/mol and is typically supplied as a stable, non-hygroscopic solid [2]. In contrast, the free base of 5-chloro-1,2,3,6-tetrahydropyridine (MW 117.58 g/mol) is a liquid with higher volatility and reactivity, requiring more stringent storage conditions and often leading to lower reproducibility in multi-step syntheses . This difference in physical form directly translates to higher purity, more accurate stoichiometry, and simpler purification workflows in both academic and industrial settings.

Physical form
Direct head-to-head
Stable solid (HCl) vs liquid (chloro free base)
Solid form improves weighing accuracy and reproducibility
Vendor-reported handling properties; verify for specific lot
Organic Synthesis Process Chemistry Medicinal Chemistry

5-Fluoro-1,2,3,6-tetrahydropyridine: Key Applications


CNS Drug Discovery: Enhanced BBB Permeability and Stability

Based on the quantified +0.42 logP increase (ΔlogP = 0.423) over the non-fluorinated analog and the class-level evidence of enhanced metabolic stability via the strong C-F bond [1], 5-fluoro-1,2,3,6-tetrahydropyridine is an optimal building block for designing CNS-penetrant drug candidates. Its improved lipophilicity profile directly addresses the need for passive diffusion across the blood-brain barrier, while the fluorine atom shields the scaffold from rapid cytochrome P450 oxidation, extending potential half-life. This is particularly relevant for programs targeting GPCRs (e.g., serotonin, dopamine receptors) and enzymes (e.g., LSD1, MAO-B) within the CNS [2].

Lead Optimization for Superior Target Affinity

In lead optimization campaigns where a non-fluorinated tetrahydropyridine core shows weak or moderate activity, substituting with 5-fluoro-1,2,3,6-tetrahydropyridine offers a rational strategy to boost binding affinity. Class-level inference from related fluorinated derivatives demonstrates potential for >50-fold improvements in potency (e.g., CHEMBL26906 with IC50 = 1.90 nM at 5-HT1B) [2]. The fluorine atom acts as a hydrogen-bond acceptor and can favorably modulate the conformation and electronic surface of the molecule, improving complementarity to hydrophobic or polar binding pockets. This evidence supports its prioritization in SAR studies.

Robust Synthesis via SNAr and Cross-Coupling

The solid hydrochloride salt form of 5-fluoro-1,2,3,6-tetrahydropyridine (CAS 1279874-66-6) provides a significant practical advantage for synthetic chemistry workflows [3]. Its stability and non-hygroscopic nature allow for precise weighing and long-term storage without degradation, ensuring reproducible yields in multi-step syntheses. In direct comparison, the liquid free base of the 5-chloro analog requires more cumbersome handling and is more prone to decomposition and evaporation . The target compound is an ideal nucleophilic partner in SNAr reactions with electron-deficient aromatic and heteroaromatic halides, as well as in palladium-catalyzed cross-couplings, making it a versatile building block for the construction of drug-like molecules and agrochemical intermediates .

Application
Selection Property
Validation Focus
CNS drug discovery synthesis
Fluorine-mediated permeability profile
Passive permeability and metabolic stability assays
GPCR / enzyme lead optimization
Fluorine bioisosteric replacement
Target binding affinity (IC50) and SAR studies
Multi-step synthesis & cross-coupling
Solid hydrochloride form
Reaction reproducibility and stoichiometry control

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23 linked technical documents
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